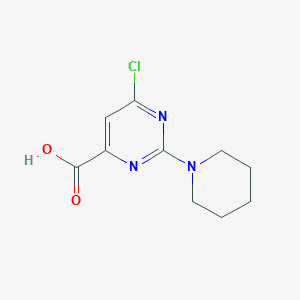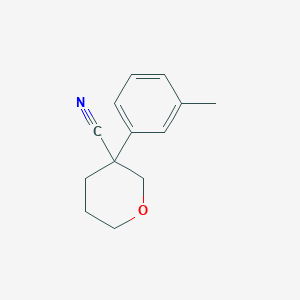
3-(3-Methylphenyl)oxane-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylphenyl)oxane-3-carbonitrile, with the chemical formula C13H15NO, is a compound that falls within the nitrile functional group. It consists of a nitrile group (–C≡N) attached to a three-membered oxane ring, which contains a methylphenyl (3-methylphenyl) substituent. The compound’s molecular weight is approximately 201.26 g/mol .
Preparation Methods
The synthetic routes for 3-(3-Methylphenyl)oxane-3-carbonitrile are not extensively documented. industrial production methods typically involve the following steps:
Cyanation Reaction: The starting material, 3-(3-methylphenyl)oxane, undergoes a cyanation reaction using a cyanating agent (such as sodium cyanide or trimethylsilyl cyanide) to introduce the cyano group (–C≡N). The reaction conditions may vary, but it often occurs under basic conditions in a solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Chemical Reactions Analysis
3-(3-Methylphenyl)oxane-3-carbonitrile can participate in various chemical reactions:
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide.
Reduction: Reduction of the nitrile group can yield the corresponding primary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., Friedel-Crafts acylation or nitration).
Oxidation: Oxidation of the methyl group could lead to the formation of a ketone.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Organic Synthesis: As a versatile building block, it can be used in the synthesis of more complex molecules.
Pharmaceuticals: Its derivatives may exhibit biological activity, making it relevant for drug discovery.
Materials Science: It could contribute to the development of novel materials.
Mechanism of Action
The compound’s mechanism of action remains largely unexplored. Further research is needed to understand its interactions with biological targets and pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-(3-methylphenyl)oxane-3-carbonitrile |
InChI |
InChI=1S/C13H15NO/c1-11-4-2-5-12(8-11)13(9-14)6-3-7-15-10-13/h2,4-5,8H,3,6-7,10H2,1H3 |
InChI Key |
XEOAPWWEPXIDQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCOC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



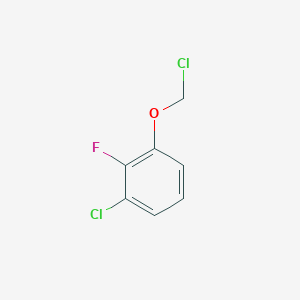


![Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13205723.png)
![Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13205741.png)
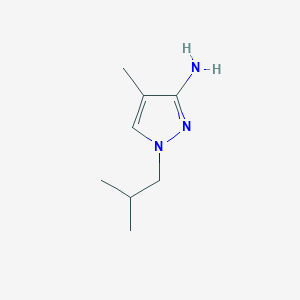

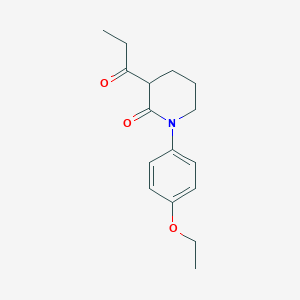
![1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol](/img/structure/B13205757.png)
